
N-(2-ethoxyphenyl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)quinoline-8-sulfonamide, also known as E-3174, is a chemical compound that has been extensively studied for its potential therapeutic applications. This sulfonamide derivative is a potent inhibitor of angiotensin-converting enzyme (ACE) and has been shown to have beneficial effects in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Mechanism Of Action
The mechanism of action of N-(2-ethoxyphenyl)quinoline-8-sulfonamide involves the inhibition of ACE, which is an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the development of cardiovascular disease. By inhibiting ACE, N-(2-ethoxyphenyl)quinoline-8-sulfonamide reduces the production of angiotensin II and promotes vasodilation, which leads to a decrease in blood pressure and improved cardiovascular function.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been shown to have beneficial effects on blood pressure and cardiovascular function. Studies have demonstrated that N-(2-ethoxyphenyl)quinoline-8-sulfonamide reduces blood pressure in hypertensive patients and improves cardiac function in patients with heart failure. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of N-(2-ethoxyphenyl)quinoline-8-sulfonamide is its potent inhibitory activity against ACE, which makes it a valuable tool for studying the role of ACE in cardiovascular disease. However, one limitation of N-(2-ethoxyphenyl)quinoline-8-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)quinoline-8-sulfonamide. One area of interest is the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms underlying the beneficial effects of N-(2-ethoxyphenyl)quinoline-8-sulfonamide on cardiovascular function. Finally, there is a need for clinical trials to determine the efficacy and safety of N-(2-ethoxyphenyl)quinoline-8-sulfonamide in the treatment of hypertension and other cardiovascular diseases.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)quinoline-8-sulfonamide involves the reaction of 2-ethoxyaniline with 8-chloroquinoline-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound.
Scientific Research Applications
N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of ACE, which plays a crucial role in the regulation of blood pressure and cardiovascular function. As such, N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been investigated for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.
properties
Product Name |
N-(2-ethoxyphenyl)quinoline-8-sulfonamide |
|---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-15-10-4-3-9-14(15)19-23(20,21)16-11-5-7-13-8-6-12-18-17(13)16/h3-12,19H,2H2,1H3 |
InChI Key |
XDDLOGKNBIQVIX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



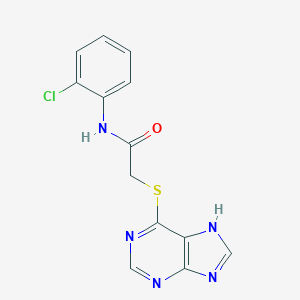



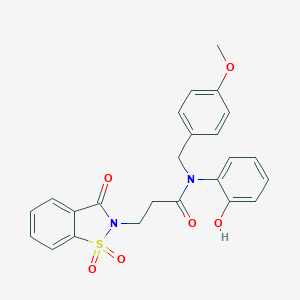
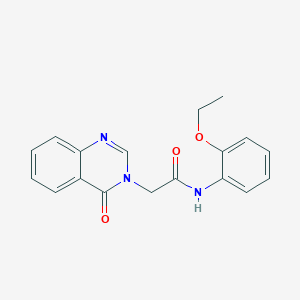
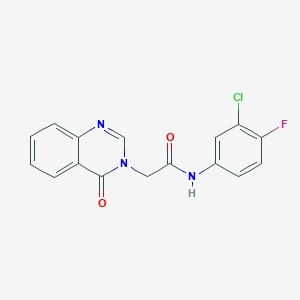
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
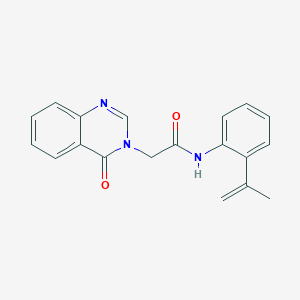
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)